Triphenyl(phenylthio)plumbane

Description

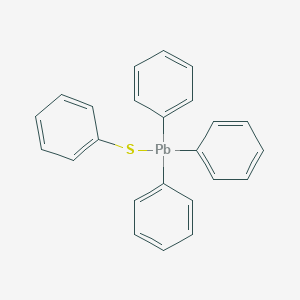

Triphenyl(phenylthio)plumbane (CAS: 15590-77-9) is an organolead compound with the molecular formula C24H20PbS. Structurally, it consists of a central lead atom bonded to three phenyl groups (C6H5) and one phenylthio group (S-C6H5). The phenylthio substituent introduces sulfur into the coordination sphere of lead, influencing its electronic and steric properties. This compound is part of a broader class of plumbanes, which are studied for their applications in organic synthesis, catalysis, and materials science . Its stability and reactivity are modulated by the electron-withdrawing nature of the sulfur atom and the steric bulk of the aromatic substituents.

Properties

CAS No. |

15590-77-9 |

|---|---|

Molecular Formula |

C24H20PbS |

Molecular Weight |

548 g/mol |

IUPAC Name |

triphenyl(phenylsulfanyl)plumbane |

InChI |

InChI=1S/C6H6S.3C6H5.Pb/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5,7H;3*1-5H;/q;;;;+1/p-1 |

InChI Key |

BQBUWUDGISVYKZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

15590-77-9 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Organolead compounds exhibit diverse properties depending on their substituents. Below is a detailed comparison of Triphenyl(phenylthio)plumbane with structurally analogous plumbanes, focusing on substituent effects, physical properties, and reactivity.

Structural Analogs and Substituent Effects

Key Research Findings

Electronic Effects :

- The phenylthio group in this compound creates a more electron-deficient lead center compared to alkylthio analogs (e.g., Triphenyl(propylsulfanyl)plumbane), making it less reactive toward nucleophiles but more stable under oxidative conditions .

- Chlorine substitution in (4-Chlorophenyl)sulfanyl-triphenylplumbane further increases electrophilicity, enabling its use in aryl-aryl coupling reactions .

Steric and Solubility Trends :

- Bulky aryl groups (e.g., phenyl) reduce solubility in polar solvents but improve thermal stability. For example, this compound decomposes at ~250°C, whereas Trimethyl(trifluoromethyl)plumbane decomposes below 150°C .

- Alkylthio derivatives (e.g., Triphenyl(propylsulfanyl)plumbane) exhibit higher solubility in hydrocarbons, advantageous for solution-phase applications .

Spectroscopic Properties :

- <sup>207</sup>Pb NMR studies reveal that electron-withdrawing substituents (e.g., CF3, phenylthio) cause significant deshielding of the lead nucleus, with chemical shifts ranging from 2500–3500 ppm for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.